2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 736990-42-4
VCID: VC3253737
InChI: InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)13-8-9-20-15(11-13)12-6-5-7-14(19)10-12/h5-11H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC(=CC=C3)F
Molecular Formula: C17H19BFNO2
Molecular Weight: 299.1 g/mol

2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 736990-42-4

Cat. No.: VC3253737

Molecular Formula: C17H19BFNO2

Molecular Weight: 299.1 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - 736990-42-4

Specification

CAS No. 736990-42-4
Molecular Formula C17H19BFNO2
Molecular Weight 299.1 g/mol
IUPAC Name 2-(3-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)13-8-9-20-15(11-13)12-6-5-7-14(19)10-12/h5-11H,1-4H3
Standard InChI Key UQOUANLGYSOGCK-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC(=CC=C3)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC(=CC=C3)F

Introduction

2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is particularly noted for its role as an intermediate in the synthesis of complex molecules, especially those with potential pharmaceutical applications.

Key Characteristics:

  • Molecular Formula: C17H19BFNO2

  • Molecular Weight: 299.1 g/mol

  • CAS Number: 736990-42-4

  • PubChem CID: 45786005

Applications in Organic Synthesis

2-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a versatile reagent in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds. It is commonly used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic molecules.

Key Applications:

  • Suzuki-Miyaura Cross-Coupling: This compound is used as a boronic ester partner in cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and materials science.

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of compounds with potential biological activity, contributing to drug development.

Research Findings and Data

Recent research highlights the compound's utility in synthesizing complex heterocyclic systems. Its ability to participate in cross-coupling reactions makes it a valuable tool in organic synthesis.

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